molecular formula C5H2BrClN2O2 B1413514 3-Bromo-5-chloro-2-nitropyridine CAS No. 1804904-51-5

3-Bromo-5-chloro-2-nitropyridine

Cat. No.: B1413514
CAS No.: 1804904-51-5
M. Wt: 237.44 g/mol
InChI Key: UUPDXJAPCHTALC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C5H2BrClN2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitration: The compound can be synthesized through the halogenation of 2-chloropyridine followed by nitration. The reaction typically involves the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively.

  • Industrial Production Methods: On an industrial scale, the synthesis involves controlled conditions to ensure the selective introduction of halogen atoms and the nitro group. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine, resulting in the formation of 3-bromo-5-chloro-2-aminopyridine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and hydrazines.

  • Substitution Products: Heterocyclic compounds and substituted pyridines.

Scientific Research Applications

3-Bromo-5-chloro-2-nitropyridine is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes.

  • Medicine: It is utilized in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-2-nitropyridine exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product and its intended use.

Comparison with Similar Compounds

3-Bromo-5-chloro-2-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-5-bromopyridine and 3-chloro-2-nitropyridine. its unique combination of halogen atoms and nitro group provides distinct reactivity and utility in organic synthesis. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a valuable intermediate in chemical research and industrial applications.

Properties

IUPAC Name

3-bromo-5-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDXJAPCHTALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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